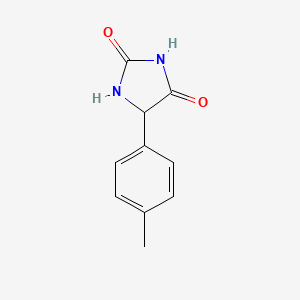

5-(4-Methylphenyl)imidazolidine-2,4-dione

Description

Significance of Imidazolidine-2,4-dione Core Structure in Chemical and Medicinal Chemistry Research

The imidazolidine-2,4-dione ring, commonly known as the hydantoin (B18101) scaffold, is a five-membered heterocyclic structure that holds significant importance in the fields of chemical and medicinal chemistry research. researchgate.netekb.eg Its value is demonstrated by its presence in several clinically approved drugs, showcasing a wide array of pharmacological activities. ekb.eg This versatility makes it a privileged scaffold in drug discovery and development. researchgate.net

The chemical architecture of the hydantoin ring, featuring two nitrogen atoms and two carbonyl groups, allows for diverse substitutions at various positions. researchgate.net This structural flexibility is crucial, as it enables the molecule to act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets. ekb.eg These interactions are fundamental to the broad spectrum of biological effects exhibited by hydantoin derivatives.

Academic research has extensively documented the diverse pharmacological potential of compounds containing the imidazolidine-2,4-dione core. These activities include, but are not limited to, anticonvulsant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. ekb.egekb.eg The well-known anticonvulsant drug Phenytoin (B1677684), for instance, is a prime example of a hydantoin derivative used in the treatment of epilepsy. jddtonline.infobepls.com

The wide-ranging biological activities associated with the hydantoin scaffold are summarized in the table below:

| Biological Activity | Therapeutic Area |

| Anticonvulsant | Neurology (e.g., Epilepsy) |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases (Bacterial, Fungal, Viral) |

| Anti-inflammatory | Inflammation-related disorders |

| Antidiabetic | Metabolic Disorders |

| Antiarrhythmic | Cardiology |

This table summarizes the broad spectrum of pharmacological activities reported for compounds containing the imidazolidine-2,4-dione scaffold.

The ongoing research into this scaffold continues to uncover new potential applications, cementing its status as a cornerstone in the development of novel therapeutic agents. wisdomlib.org

Academic Context and Research Focus on 5-(4-Methylphenyl)imidazolidine-2,4-dione and its Derivatives

Within the broader family of hydantoins, this compound, also known as 5-(p-tolyl)hydantoin, has been a subject of specific academic inquiry. Research on this compound and its close analogs often falls within the context of developing new therapeutic agents, leveraging the established biological potential of the hydantoin core.

Studies have explored the synthesis of various derivatives of this molecule. For example, the synthesis of 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione has been reported as part of efforts to create new imidazolidine (B613845) compounds with potential pharmacological properties. nih.gov The strategic placement of the 4-methylphenyl (or p-tolyl) group at the 5-position of the hydantoin ring is a key area of investigation, as modifications at this position are known to significantly influence biological activity.

One notable area of research involves using derivatives of 5-(p-tolyl)hydantoin as internal standards in analytical chemistry. For instance, 5-(p-hydroxyphenyl)-5-(p-tolyl)hydantoin was synthesized and evaluated as a new internal standard for the gas chromatographic determination of a major metabolite of Phenytoin. nih.gov This highlights the compound's utility in the development of robust analytical methods for monitoring established drugs.

| Compound Name | Key Structural Feature | Research Context |

| 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione | Phenyl group at N-3 position | Synthesis of novel imidazolidine derivatives nih.gov |

| 5-(p-hydroxyphenyl)-5-(p-tolyl)hydantoin | Additional hydroxyl group on a phenyl ring | Development of analytical standards nih.gov |

| 5-phenyl-5-(p-tolyl)hydantoin | Phenyl group at C-5 position alongside the tolyl group | Synthesis and characterization nih.govsigmaaldrich.com |

This table showcases examples of derivatives related to this compound that have been subjects of academic research.

Properties

IUPAC Name |

5-(4-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-2-4-7(5-3-6)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJOIZOYRMNZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512575 | |

| Record name | 5-(4-Methylphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69489-37-8 | |

| Record name | 5-(4-Methylphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 4 Methylphenyl Imidazolidine 2,4 Dione and Analogs

Classical and Contemporary Synthetic Pathways to Imidazolidine-2,4-dione Derivatives

The construction of the imidazolidine-2,4-dione core and its subsequent functionalization can be achieved through a variety of synthetic strategies. These methods range from classical condensation reactions to modern multi-component approaches, each offering distinct advantages in terms of efficiency, diversity, and substrate scope.

Cyclization Reactions for Imidazolidine-2,4-dione Ring Formation

The formation of the imidazolidine-2,4-dione ring often involves the cyclization of open-chain precursors. One common approach is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. nih.gov This method benefits from readily available starting materials and a straightforward procedure. The proposed mechanism involves the initial formation of an oxonium cation, followed by intramolecular cyclization to yield a 5-methoxyimidazolidine-2-one intermediate. Subsequent acid-promoted elimination of methanol (B129727) furnishes an iminium cation, which then reacts with a nucleophile. nih.gov

Another strategy involves the cyclization of α-ureido esters. For example, an analogue of the naturally occurring aplysinopsin, which features a C-5 exo-double bond, was prepared by heating a corresponding α-methylidene-α-amino ester with urea (B33335) in dimethylformamide (DMF). nih.gov The cyclization of hydantoic acid amides to hydantoins is another fundamental transformation in this context. researchgate.net

| Starting Materials | Reagents/Conditions | Product Type | Ref |

| (2,2-Diethoxyethyl)ureas, Aromatic/Heterocyclic C-nucleophiles | Acid catalyst | 4-Substituted imidazolidin-2-ones | nih.gov |

| α-Methylidene-α-amino ester, Urea | Heat in DMF | 5-Methylidene-imidazolidine-2,4-dione | nih.gov |

| Hydantoic acid amides | Acid | Imidazolidine-2,4-diones | researchgate.net |

Knoevenagel Condensation in the Synthesis of 5-Arylidene Imidazolidine-2,4-dione Derivatives

The Knoevenagel condensation is a widely employed method for the synthesis of 5-arylidene substituted imidazolidine-2,4-diones. This reaction typically involves the condensation of an active methylene (B1212753) compound, in this case, imidazolidine-2,4-dione (hydantoin), with an aromatic aldehyde. The reaction is often catalyzed by a base, such as piperidine (B6355638), and carried out in a suitable solvent like ethanol (B145695) under reflux conditions. nih.gov

This methodology has been successfully applied to the synthesis of a variety of 5-arylidene-thiazolidine-2,4-dione derivatives, which are structurally similar to their imidazolidine (B613845) counterparts. nih.govrsc.orgbohrium.com The use of eco-friendly catalysts, such as baker's yeast, has also been explored for this transformation. rsc.org The resulting 5-arylidene products serve as versatile intermediates for further chemical modifications.

A general procedure for the synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives, which can be adapted for imidazolidine-2,4-diones, involves heating a mixture of the heterocyclic core, an aldehyde, and a catalytic amount of piperidine in ethanol. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC), and the product is typically isolated by precipitation upon pouring the reaction mixture into water and acidifying. nih.gov

| Heterocyclic Core | Aldehyde | Catalyst | Product | Ref |

| Thiazolidine-2,4-dione | Aromatic aldehydes | Piperidine | 5-Arylidene-thiazolidine-2,4-diones | nih.gov |

| Active methylene compounds | Aromatic aldehydes | Baker's yeast | 5-Arylidene-2,4-thiazolidinediones | rsc.org |

Multi-Component Reactions for Imidazolidinone Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like imidazolidinones in a single step from three or more starting materials. acs.org These reactions are characterized by high atom economy and operational simplicity.

One example is a three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate to produce a hydantoin (B18101) derivative. mdpi.com Pseudo-multicomponent reactions (pseudo-MCRs) have also been developed, where two of the three or more components are identical. A pseudo-multicomponent one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones has been described, which involves the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, followed by reduction and cyclization with carbonyldiimidazole (CDI). mdpi.comresearchgate.net This approach has demonstrated sustainability and efficiency, with yields ranging from 55% to 81%. mdpi.com

A novel five-component reaction has also been reported for the synthesis of 4-imidazolidinone derivatives, which involves an isocyanide, a primary amine, two molecules of formaldehyde, and water as an acid component, with trifluoroethanol as the solvent. conicet.gov.ar

| Reaction Type | Reactants | Product | Ref |

| Three-component | Ethyl pyruvate, p-anisidine, Phenyl isocyanate | 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione | mdpi.com |

| Pseudo-multicomponent | trans-(R,R)-Diaminocyclohexane, Aldehyde, Carbonyldiimidazole (CDI) | 1,3-Disubstituted imidazolidin-2-ones | mdpi.comresearchgate.net |

| Five-component | Isocyanide, Primary amine, Formaldehyde (2 equiv.), Water | 4-Imidazolidinone derivatives | conicet.gov.ar |

Synthesis via C-Phenylglycine Derivatives with Isocyanates and Isothiocyanates

A direct and efficient synthesis of N-3 and C-5 substituted imidazolidine-2,4-diones has been developed through the reaction of C-phenylglycine derivatives with isocyanates and isothiocyanates. nih.govmdpi.com This method has been successfully applied to the synthesis of (±)-3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione. nih.govmdpi.com

In a typical procedure, C-4-methylphenylglycine is reacted with phenyl isocyanate. nih.govmdpi.com The reaction yields the target compound as a white crystalline solid. This synthetic route provides a straightforward way to introduce substituents at the N-3 and C-5 positions of the imidazolidine-2,4-dione ring, allowing for the generation of a library of analogs for structure-activity relationship studies.

The synthesis of the precursor, (±)C-(4-methylphenyl)-glycine, can be achieved through a Strecker-type synthesis from 4-methylbenzaldehyde, potassium cyanide, and ammonium (B1175870) chloride. mdpi.com

| C-Phenylglycine Derivative | Reagent | Product | Yield | Ref |

| C-4-Methylphenylglycine | Phenyl isocyanate (PhNCO) | (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 77.50% | nih.govmdpi.com |

| C-4-Methylphenylglycine | Phenyl isothiocyanate (PhNCS) | (±)-3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one | 78.60% | mdpi.com |

Bucherer-Bergs Condensation Approaches to Hydantoins

The Bucherer-Bergs reaction is a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins. mdpi.comencyclopedia.pub This multicomponent reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone), a cyanide source (such as potassium or sodium cyanide), and ammonium carbonate. alfa-chemistry.comwikipedia.org The reaction is typically carried out in an aqueous or alcoholic solvent at elevated temperatures. encyclopedia.pubalfa-chemistry.com

This method is highly versatile, accommodating a wide range of aldehydes and ketones, which allows for the synthesis of a diverse array of hydantoin derivatives. mdpi.com The products are often crystalline and can be easily purified by recrystallization. mdpi.com The Bucherer-Bergs reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia (B1221849) and carbon dioxide (from the decomposition of ammonium carbonate) to form an aminonitrile and subsequently cyclizes to the hydantoin ring. alfa-chemistry.com

While the original reaction provides N-1 and N-3 unsubstituted hydantoins, modifications have been developed to introduce substituents at these positions. encyclopedia.pub The Bucherer-Bergs reaction remains one of the most convenient and widely used methods for the preparation of the hydantoin scaffold. encyclopedia.pub

| Carbonyl Compound | Reagents | Product | Ref |

| Aldehydes or Ketones | KCN or NaCN, (NH₄)₂CO₃ | 5-Substituted or 5,5-Disubstituted Hydantoins | mdpi.comencyclopedia.pubalfa-chemistry.comwikipedia.org |

Alkylation Strategies, Including N3-Alkylation of Imidazolidine-2,4-diones

The alkylation of the imidazolidine-2,4-dione ring is a common strategy for the synthesis of N-substituted derivatives. The nitrogen atom at the N-3 position is generally more acidic and thus more readily alkylated than the N-1 nitrogen.

A study on the N3-alkylation of 5-(4-chlorobenzylidene)imidazolidine-2,4-dione (B11984277) with 1-chloropentane (B165111) in the presence of potassium carbonate as a base in N,N-dimethylformamide (DMF) demonstrated the feasibility of this approach. ekb.eg The reaction, when conducted at 70 °C, yielded both the N3-alkylated product, 3-pentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione, and an unexpected N1,N3-dialkylated product, 1,3-dipentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione. ekb.eg Increasing the reaction temperature to 100 °C led to a higher yield of the mono-N3-alkylated product. ekb.eg

In some cases, alkylation can occur as a subsequent step in a one-pot reaction. For instance, in the synthesis of quinazolin-4-ones from anthranilamides and orthoamides, prolonged reaction times can lead to N3-alkylation, where the alkyl group originates from the orthoamide. rsc.orgresearchgate.net

| Substrate | Alkylating Agent | Base/Conditions | Products | Ref |

| 5-(4-Chlorobenzylidene)imidazolidine-2,4-dione | 1-Chloropentane | K₂CO₃ in DMF, 70 °C | 3-Pentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione and 1,3-Dipentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione | ekb.eg |

| 5-(4-Chlorobenzylidene)imidazolidine-2,4-dione | 1-Chloropentane | K₂CO₃ in DMF, 100 °C | 3-Pentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione | ekb.eg |

| Anthranilamide | Dimethylformamide di(primary-alkyl)acetals | Heat, prolonged reaction | N3-Alkylquinazolin-4-ones | rsc.orgresearchgate.net |

Synthesis from Dipeptidyl Compounds via Trifluoromethanesulfonic Anhydride (B1165640) (Tf₂O)-Mediated Activation

A notable single-step method for synthesizing highly substituted chiral hydantoins from simple dipeptides has been developed, utilizing trifluoromethanesulfonic anhydride (Tf₂O) and pyridine (B92270). organic-chemistry.org This approach facilitates the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group under mild conditions, thereby eliminating a separate deprotection step. acs.org

The reaction proceeds with optimized conditions of 1.5 equivalents of Tf₂O and 3.0 equivalents of pyridine in dichloromethane (B109758) (CH₂Cl₂), at temperatures ranging from 4 to 25 °C, yielding up to 86% of the desired hydantoin product. organic-chemistry.org A key advantage of this methodology is its compatibility with various protecting groups and its ability to produce hydantoins as single diastereomers without racemization. organic-chemistry.org Mechanistic studies suggest the reaction pathway involves amide activation, followed by intramolecular cyclization and a Mumm rearrangement. organic-chemistry.org

Furthermore, this method has been successfully extended to the synthesis of 1,3,5-trisubstituted hydantoins and fused bicyclic/tricyclic systems by using acetonitrile (B52724) (CH₃CN) as the solvent, which proved superior for these substrates. acs.org This protocol has been applied to the preparation of various biologically active compounds, including drug analogs and natural products. acs.orgorganic-chemistry.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as an efficient and environmentally friendly approach for the synthesis of various heterocyclic compounds, including imidazolidine-2,4-diones and their analogs. orientjchem.orgnih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. orientjchem.orgresearchgate.net

In the context of related thiazolidinedione synthesis, microwave irradiation has been effectively used in one-pot, multi-component reactions. For instance, the synthesis of 5-arylidene-2-imino-4-thiazolidinones has been achieved by the condensation of thiourea (B124793), chloroacetic acid, and an aldehyde under solvent-free microwave conditions. nih.gov Similarly, novel imidazo[1,2-a]pyrimidine (B1208166) containing imidazole (B134444) derivatives have been synthesized via a sequential two-step, one-pot, multicomponent reaction under microwave irradiation, using ethanol as a green solvent. nih.gov This method has proven applicable to a wide range of primary amines, affording moderate to good yields (46%-80%). nih.gov

The benefits of microwave-assisted synthesis include efficient and uniform heating of the reaction mixture, which can significantly accelerate reaction rates. nih.gov These protocols are often part of a "green chemistry" approach, minimizing the use of hazardous solvents and reducing energy consumption. nih.gov

One-Pot Synthetic Procedures for Substituted Imidazolidine-2,4-diones

One-pot synthetic procedures are highly desirable in organic synthesis as they reduce the number of work-up and purification steps, saving time, reagents, and minimizing waste. Several one-pot methods have been developed for the synthesis of substituted imidazolidine-2,4-diones.

One such approach involves a solvent-free reaction to produce various 5-substituted imidazolidine-2,4-diones. edu.krd Another example is the synthesis of 3-substituted 5,5-diphenyl imidazolidine-2,4-diones, which has been established through two different one-pot reactions: nucleophilic substitution of an alkyl group with the labile proton at the N-3 position in the presence of a base, and through a Mannich reaction with substituted anilines and paraformaldehyde. researchgate.net

These one-pot syntheses are often efficient and can be scaled up for larger-scale production. researchgate.net They represent a practical and economical route to a diverse range of substituted imidazolidine-2,4-dione derivatives.

Stereoselective and Regioselective Synthesis of Imidazolidine-2,4-dione Frameworks

The stereochemistry of the C-5 position of the imidazolidine-2,4-dione ring is often crucial for its biological activity. Therefore, the development of stereoselective synthetic methods is of significant importance. The Tf₂O-mediated synthesis from dipeptidyl compounds, for instance, has been shown to produce highly substituted chiral hydantoins as single diastereomers without racemization. organic-chemistry.org This highlights the potential for controlling the stereochemistry at the C-5 position when starting from chiral precursors like amino acids.

While the provided information emphasizes stereoselectivity, regioselectivity is also a critical aspect, particularly when synthesizing unsymmetrically substituted imidazolidine-2,4-diones. The choice of starting materials and reaction conditions can dictate the regiochemical outcome of the cyclization process.

Synthesis of Functionalized and Highly Substituted Imidazolidine-2,4-diones

The synthesis of functionalized and highly substituted imidazolidine-2,4-diones allows for the fine-tuning of their physicochemical and biological properties. The Tf₂O-mediated dual activation of Boc-protected dipeptidyl compounds is a powerful method for generating highly substituted chiral hydantoins. acs.orgorganic-chemistry.org This method is compatible with a range of functional groups and has been used to create 1,3,5-trisubstituted hydantoins as well as fused bicyclic and tricyclic systems. acs.org

The synthesis of N-3 and C-5 substituted imidazolidines has also been achieved through the reaction of C-phenylglycine derivatives with phenyl isocyanate or phenyl isothiocyanate, yielding a variety of substituted imidazolidin-2,4-diones and 2-thioxoimidazolidin-4-ones. researchgate.netmdpi.com These methods provide access to a diverse library of compounds with potential pharmacological applications.

Design and Synthesis of Spiro and Hybrid Imidazolidine-2,4-dione Systems

To explore novel chemical space and potentially discover compounds with unique biological activities, the design and synthesis of spiro and hybrid imidazolidine-2,4-dione systems have been undertaken. These complex structures often exhibit interesting three-dimensional arrangements of functional groups.

Spiro[imidazolidine-pyrazoline]-2,4-dione Derivatives

Information directly pertaining to the synthesis of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives was not found in the provided search results. However, the synthesis of spiro compounds often involves cycloaddition reactions or intramolecular cyclizations of appropriately functionalized precursors. The general principles of imidazolidine-2,4-dione synthesis, combined with methodologies for pyrazoline formation, would likely be employed in the construction of such spirocyclic systems.

Imidazolidine-2,4-dione Hybrid Conjugates (e.g., Hydantoin-Chalcone Conjugates)

The synthesis of hybrid molecules, which combine two or more pharmacophoric units, is a prominent strategy in medicinal chemistry to develop compounds with potentially enhanced or synergistic biological activities. The imidazolidine-2,4-dione (hydantoin) scaffold is a versatile building block for creating such molecular hybrids. thieme-connect.deresearchgate.net

A notable example is the creation of hydantoin-chalcone conjugates. researchgate.net Chalcones, known for their diverse pharmacological properties, are combined with the hydantoin moiety to produce novel hybrid structures. The synthesis of these conjugates typically involves a multi-step process. For instance, a hydantoin derivative containing a reactive site, such as an acetylphenyl group, can be prepared first. This intermediate then undergoes a Claisen-Schmidt condensation reaction with various substituted benzaldehydes. This reaction, usually carried out in the presence of a base like sodium hydroxide (B78521) in a solvent such as methanol, results in the formation of the characteristic α,β-unsaturated ketone system of the chalcone (B49325) linked to the hydantoin ring. researchgate.net

Another class of hybrid molecules involves the conjugation of hydantoin with other heterocyclic systems like indoles. mdpi.com The synthesis of these hybrids can be achieved through a one-pot amidoalkylation reaction, creating a direct carbon-carbon bond between the indole (B1671886) and imidazolidinone moieties. mdpi.com Similarly, hydantoin can be linked to other pharmacophores such as triazoles, isoxazolines, or phosphate (B84403) groups. thieme-connect.de These synthetic strategies often involve creating a hydantoin intermediate with a suitable functional group that can then be coupled with the second pharmacophore using appropriate linker chemistry, such as chloroacetyl chloride, to connect the two fragments. researchgate.net

Bis- and Tetra-Core Hydantoin Architectures

Expanding on the concept of molecular complexity, researchers have developed synthetic routes to molecules containing multiple hydantoin cores. These bis- and tetra-core architectures are of interest for their potential to interact with multiple biological targets or binding sites.

The synthesis of bis-heterocyclic systems, where a hydantoin (or its thio-analog, thiohydantoin) is linked to another heterocyclic ring, has been reported. ineosopen.orgresearchgate.net One approach involves the amidoalkylation of thiohydantoin derivatives with cyclic hemiamidals. ineosopen.orgresearchgate.net For example, 1-phenyl- or 1-allyl-substituted thiohydantoins can be reacted with 5-hydroxypyrazolidine or pyrrolidin-2-one in toluene (B28343) with a catalyst such as alumina-supported sodium hydroxide (Al2O3/NaOH) to yield the corresponding bis-heterocyclic derivatives. ineosopen.org

Directly linking two hydantoin cores to form bis(thio)hydantoins is also a documented strategy. thieme-connect.de A synthetic scheme for achieving this involves the reaction of a diamine or a similar linking molecule with appropriate precursors that can form the hydantoin ring at both ends. While specific examples of tetra-core hydantoin architectures are not extensively detailed in the reviewed literature, the principles used for creating bis-hydantoins could theoretically be extended to synthesize higher-order multi-core structures by using starting materials with more than two reactive sites.

Green Chemistry Principles in Imidazolidine-2,4-dione Synthesis

The application of green chemistry principles to the synthesis of imidazolidine-2,4-diones has gained significant attention, aiming to create more sustainable and environmentally friendly chemical processes. These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. nih.gov

Several green protocols have been developed, including the use of microwave irradiation and solvent-free reaction conditions. organic-chemistry.org Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing hydantoins and thiohydantoins. For example, the condensation of arylglyoxals with phenylurea or thiourea can be effectively promoted by microwave irradiation using polyphosphoric ester (PPE) as a mediator under solvent-free conditions. This approach simplifies the workup procedure, often requiring only treatment with cold water. organic-chemistry.org

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, is another eco-friendly alternative that avoids the use of bulk solvents. nih.gov Other green approaches include solid-phase synthesis and the use of ultrasound as an energy source to promote the reaction. dntb.gov.ua The development of one-pot syntheses, such as the Bucherer-Bergs reaction, further contributes to the green credentials of hydantoin synthesis by reducing the number of separate reaction and purification steps. researchgate.netdntb.gov.ua

Below is a table summarizing various green chemistry approaches for the synthesis of imidazolidine-2,4-dione derivatives.

| Green Methodology | Energy Source | Solvent/Conditions | Key Features |

| Microwave-Assisted Synthesis | Microwave Irradiation | Solvent-free or minimal solvent | Rapid reaction times, high yields, simplified workup. organic-chemistry.org |

| Solvent-Free Synthesis | Grinding/Heating | No bulk solvent | Reduced waste, avoids hazardous solvents, simple purification. nih.gov |

| Ultrasound Irradiation | Sonication | Aqueous media | Enhanced reaction rates, efficient procedure. dntb.gov.ua |

| One-Pot Reactions | Conventional Heating | Aqueous ethanol | Multi-component reaction (e.g., Bucherer-Bergs), reduces intermediate isolation steps. researchgate.netdntb.gov.ua |

Comprehensive Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the spectrum of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, specific signals corresponding to the aromatic protons, the methine proton on the hydantoin (B18101) ring, the methyl group, and the amide proton are observed.

The key proton signals are assigned as follows:

A singlet for the methyl (Ar-CH₃) protons.

A singlet for the methine proton at the C5 position of the imidazolidine (B613845) ring.

A multiplet for the aromatic protons from both the phenyl and 4-methylphenyl rings.

A singlet for the amide (NH) proton.

Detailed ¹H NMR spectral data for the related compound (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione are presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.21 | Singlet (s) | 1H | NH |

| 7.41–7.71 | Multiplet (m) | 9H | Aromatic Protons |

| 5.52 | Singlet (s) | 1H | C5-H |

| 2.49 | Singlet (s) | 3H | Ar-CH₃ |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the characterization of the carbon framework. For (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the spectrum shows distinct resonances for the carbonyl carbons, aromatic carbons, the C5 methine carbon, and the methyl carbon.

The carbonyl carbons (C2 and C4) are typically found furthest downfield due to the strong deshielding effect of the attached oxygen and nitrogen atoms. The aromatic carbons appear in the intermediate region, while the aliphatic C5 and methyl carbons are found at the upfield end of the spectrum.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 172.3 | C2 (C=O) |

| 156.2 | C4 (C=O) |

| 138.4 | Aromatic C (quaternary) |

| 133.0 | Aromatic C (quaternary) |

| 132.4 | Aromatic C (quaternary) |

| 129.8 | Aromatic CH |

| 129.3 | Aromatic CH |

| 128.4 | Aromatic CH |

| 127.3 | Aromatic CH |

| 127.2 | Aromatic CH |

| 60.2 | C5 |

| 21.1 | CH₃ |

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are necessary for unambiguous stereochemical assignment and conformational analysis of complex molecules like hydantoin derivatives.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY) : This technique is crucial for determining the spatial proximity of protons within a molecule, regardless of their through-bond connectivity. libretexts.org For 5-substituted hydantoins, 1D-NOESY experiments can elucidate the preferred conformation. For instance, an observed NOE between the N1-H proton and the protons of the 5-aryl substituent would indicate a "folded" conformation where the aromatic ring is positioned over the hydantoin ring. scispace.com Conversely, the absence of such an interaction suggests an "extended" conformation. scispace.com This is a powerful tool for understanding the three-dimensional shape, which is often linked to biological activity. scispace.com

Correlation Spectroscopy (COSY) : COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing the proton connectivity throughout the molecule's framework.

Heteronuclear Correlation Spectroscopy (HSQC/HMQC) : These techniques correlate proton signals with the signals of directly attached carbons. This is invaluable for assigning carbon resonances definitively by linking them to their known proton counterparts.

These advanced methods, when used in combination, allow for a complete and unambiguous assignment of all proton and carbon signals and provide deep insights into the molecule's preferred conformation in solution. nih.govacs.org

Since 5-(4-Methylphenyl)imidazolidine-2,4-dione possesses a chiral center at the C5 position, it exists as a pair of enantiomers. Distinguishing between these enantiomers is a significant challenge, as they have identical NMR spectra in achiral solvents. A specialized ¹H NMR technique involving Chiral Solvating Agents (CSAs) can be employed for this purpose. nih.gov

In this method, a chiral solvating agent, such as a tetraaza macrocyclic compound, is added to the NMR sample containing the racemic hydantoin derivative. nih.gov The CSA forms diastereomeric complexes with each enantiomer, and these complexes have different magnetic environments. This difference results in the splitting of NMR signals, where separate peaks are observed for each enantiomer. nih.gov The degree of separation between the signals (nonequivalent chemical shifts) allows for the quantification of each enantiomer present. This technique is highly effective for determining the enantiomeric excess (ee) of a sample by integrating the areas of the resolved proton peaks. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the absorption of infrared light by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound structure. The spectrum is characterized by distinct absorption bands corresponding to the N-H bond, C-H bonds, and the two carbonyl groups of the hydantoin ring.

Key absorption bands observed in the spectrum of the related compound (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione are detailed below.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3236 | N-H Stretch | Amide (Hydantoin Ring) |

| 2921 | C-H Stretch | Methyl (CH₃) |

| 1715 | C=O Stretch | Carbonyl (Hydantoin Ring) |

The strong absorption at 1715 cm⁻¹ is characteristic of the dione (B5365651) functionality within the five-membered ring. The broad peak at 3236 cm⁻¹ confirms the presence of the N-H group, while the peak at 2921 cm⁻¹ corresponds to the C-H stretching of the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The mass spectrum of this related compound supports its proposed structure, with a fragmentation pattern that can be extrapolated to understand the behavior of similar imidazolidine derivatives under mass spectrometric analysis. mdpi.com The fragmentation generally involves the cleavage of the heterocyclic ring and the loss of substituent groups.

Table 1: Mass Spectrometry Data for a Related Imidazolidine-2,4-dione Derivative (Data for (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione)

| Property | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion [M]⁺ | m/z (relative intensity) |

| Major Fragments | m/z (relative intensity) |

Data derived from studies on a structurally similar compound and intended to be illustrative of potential fragmentation pathways. mdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique for determining the elemental composition of a compound, which in turn is used to confirm its empirical and molecular formula. For this compound, with a molecular formula of C₁₀H₁₀N₂O₂, the theoretical elemental composition can be calculated. These theoretical values would then be compared against experimental data obtained from combustion analysis to verify the purity and identity of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.1 | 63.15 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.30 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.73 |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.82 |

| Total | 190.19 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

The crystal packing of imidazolidine-2,4-diones, also known as hydantoins, is primarily governed by a network of intermolecular hydrogen bonds. redalyc.orgtandfonline.com The hydantoin core contains two N-H groups that act as hydrogen bond donors and two carbonyl (C=O) groups that serve as hydrogen bond acceptors. tandfonline.com

These interactions lead to the formation of well-defined supramolecular structures. tandfonline.com Common hydrogen-bonding patterns observed in the crystal structures of hydantoin derivatives include the formation of chains and rings. redalyc.orgtandfonline.comresearchgate.net For instance, molecules can link together via N–H···O hydrogen bonds to form chains. tandfonline.comresearchgate.net These chains can further interact to create more complex three-dimensional networks. redalyc.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule, allowing for the detailed analysis of its electronic and geometric properties.

Density Functional Theory (DFT) Approaches for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and geometry of hydantoin (B18101) derivatives. researchgate.netmaterialsciencejournal.org DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to determine the optimized molecular geometry, bond lengths, bond angles, and other electronic properties. nih.govnih.gov

For instance, in studies of closely related 5,5-disubstituted hydantoins, DFT calculations have been instrumental in obtaining optimized molecular structures in the ground state. materialsciencejournal.orgnih.gov These calculations provide the foundation for further analysis, such as the determination of spectroscopic data and the exploration of intermolecular interactions. The optimized geometry of a molecule represents its most stable three-dimensional arrangement of atoms, which is crucial for understanding its reactivity and interactions with other molecules.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. This information helps in understanding the chemical reactivity and the sites within the molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov

Theoretical Prediction of Adiabatic Electron Affinity (AEA) of Hydantoin Derivatives

Adiabatic Electron Affinity (AEA) is a fundamental electronic property that quantifies the energy change when an electron is added to a neutral molecule in its gaseous state, with the resulting anion relaxing to its lowest energy geometry. Theoretical predictions of AEA for hydantoin derivatives are crucial for understanding their redox properties and potential roles in biological systems where electron transfer processes are prevalent.

The 4-methylphenyl group at the 5-position of the imidazolidine-2,4-dione ring is considered to be weakly electron-donating. Therefore, it can be inferred that the AEA of 5-(4-Methylphenyl)imidazolidine-2,4-dione would be slightly lower than that of an unsubstituted 5-phenylhydantoin. Computational methods, particularly DFT, are employed to calculate the energies of both the neutral molecule and its corresponding anion, from which the AEA can be determined. researchgate.net

Analysis of Natural Spin Density and Natural Atomic Charges using Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and intermolecular interactions. orientjchem.org NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to core electrons, lone pairs, and bonds.

In the context of hydantoin derivatives, NBO analysis is employed to calculate natural atomic charges and to investigate hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. For this compound, NBO analysis would reveal the charge distribution across the molecule, highlighting the electronegative oxygen and nitrogen atoms of the hydantoin ring.

Studies on Tautomeric Stability via Computational Methods

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a key characteristic of the hydantoin ring system. Computational methods, particularly DFT, have been extensively used to investigate the relative stabilities of different tautomeric forms of hydantoins. ruc.dkmdpi.com

For this compound, several tautomeric forms are possible, including the diketo, keto-enol, and di-enol forms. Theoretical calculations consistently show that for the vast majority of hydantoin derivatives, the diketo tautomer is the most stable form in both the gas phase and in solution. The higher stability of the diketo form is attributed to the greater strength of the two carbonyl (C=O) double bonds compared to the C=N and C=C double bonds present in the enol tautomers.

Computational studies typically involve optimizing the geometry of each possible tautomer and calculating their corresponding energies. The tautomer with the lowest energy is considered the most stable. The energy differences between the tautomers can be used to estimate their relative populations at equilibrium. Solvent effects can also be incorporated into these calculations using models such as the Polarizable Continuum Model (PCM) to provide a more accurate picture of tautomeric equilibria in different environments. orientjchem.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the interactions of small molecules with biological macromolecules, providing insights into their potential mechanisms of action.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govijper.orgrdd.edu.iq This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound, molecular docking studies can be performed to investigate its potential binding to various biological targets. While specific docking studies for this exact compound are not extensively reported, research on closely related 5-phenylhydantoins provides valuable insights. A study involving 5-ethyl-5-(4-methylphenyl)hydantoin explored its docking with neuronal voltage-gated sodium channels, matrix metalloproteinase 12, and aldose reductase, suggesting that the supramolecular profiles of these compounds are maintained in biological systems and are responsible for their biological activities. rsc.org

The docking process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. The results of molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. scienceopen.comnih.gov For example, the hydantoin ring of this compound contains hydrogen bond donors (N-H groups) and acceptors (C=O groups) that can form crucial interactions with amino acid residues in a protein's active site. The 4-methylphenyl group can participate in hydrophobic interactions.

The table below illustrates potential interactions that could be identified in a molecular docking study of this compound with a hypothetical protein target.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Imidazolidine-2,4-dione Ring (N-H) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr |

| Imidazolidine-2,4-dione Ring (C=O) | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln |

| 4-Methylphenyl Group | Hydrophobic Interaction | Ala, Val, Leu, Ile, Phe, Trp |

Molecular Dynamics Experiments for Conformational Behavior and Binding Mode Elucidation

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational behavior of molecules and to elucidate their binding modes with biological targets. semanticscholar.orgresearchgate.net For the class of imidazolidine-2,4-dione derivatives, MD simulations have been instrumental in understanding their interaction with enzymes like protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes research. nih.gov

These simulations predict the movement of each atom in a molecular system over time by applying a general physics model that governs interatomic interactions. semanticscholar.org This allows researchers to observe how a ligand, such as an imidazolidine-2,4-dione derivative, interacts with a protein's active site. For instance, studies on PTP1B inhibitors have used MD simulations to analyze the stability of the protein-ligand complex. nih.gov The results from these simulations can reveal crucial information, such as the stability of the catalytic region of the protein upon ligand binding and changes in the interactions between key amino acid residues within the binding pocket. nih.gov By understanding the dynamic behavior of the compound within the active site, scientists can gain insights into the molecular-level inhibitory mechanism, which is essential for designing more potent and selective inhibitors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used extensively in drug discovery to predict the biological activities of molecules based on features derived from their molecular structures. nih.govspringernature.com For imidazolidine-2,4-diones, QSAR studies have been employed to understand the connection between the molecular structure of these derivatives and their biological activities, such as antidiabetic or anticonvulsant effects. researchgate.netbohrium.comnih.gov

Application of Artificial Neural Networks (ANN) in QSAR

Artificial Neural Networks (ANNs) are a type of machine learning algorithm inspired by the structure of the human brain. analchemres.org In QSAR modeling, ANNs are used to capture complex, non-linear relationships between molecular descriptors and biological activity. nih.govanalchemres.org A comprehensive QSAR analysis on a series of thirty-nine imidazolidine-2,4-dione derivatives as PTP1B inhibitors demonstrated the utility of ANNs. researchgate.netbohrium.com In this study, a three-layer feed-forward back-propagation network was developed. researchgate.netanalchemres.org The performance of the ANN model was found to be superior to classical linear methods, indicating its strength in predicting the antidiabetic activity of these compounds. researchgate.netbohrium.com The successful application of ANNs provides a robust model for designing new antidiabetic drugs based on the imidazolidine-2,4-dione scaffold. researchgate.netbohrium.com

Multiple Linear Regression (MLR) Methods in QSAR

Multiple Linear Regression (MLR) is a statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). youtube.commdpi.com MLR is often used in QSAR studies due to its simplicity and ease of interpretation. youtube.com In the QSAR analysis of imidazolidine-2,4-dione derivatives, MLR was used alongside ANN to establish a structure-activity relationship. researchgate.netbohrium.com While the MLR model provided a statistically significant correlation, its predictive power was found to be less than that of the ANN model for the same dataset. researchgate.netbohrium.com This suggests that while linear relationships exist, the interaction between the molecular structure and biological activity of these compounds may possess a significant non-linear component that is better captured by ANN. researchgate.netbohrium.com

Descriptors Utilized in QSAR Analysis for Imidazolidine-2,4-diones

The selection of appropriate molecular descriptors is a critical step in developing a predictive QSAR model. These descriptors are numerical representations of the chemical and physical properties of a molecule. For the QSAR study of imidazolidine-2,4-dione derivatives as PTP1B inhibitors, quantum chemical descriptors were calculated. researchgate.netbohrium.com These electronic properties were computed at the quantum level using the B3LYP hybrid functional and 6-31G(d) basis set. researchgate.netbohrium.com The reliability of this theoretical approach was validated by benchmarking against experimental data. researchgate.netbohrium.com In broader QSAR studies of anticonvulsant compounds, a wide range of descriptors are often considered, including constitutional, topological, and 3D descriptors, as well as functional group counts. analchemres.orgnih.gov The necessary attributes for potential anticonvulsant activity often include an aryl binding site, a hydrogen bonding domain, and an electron donor group. jpionline.org

Table 1: Comparison of QSAR Models for Imidazolidine-2,4-dione Derivatives

| Model Type | Key Feature | Application to Imidazolidine-2,4-diones | Reference |

|---|---|---|---|

| Artificial Neural Networks (ANN) | Captures non-linear relationships | Superior predictive power for antidiabetic activity (PTP1B inhibition). researchgate.netbohrium.com | researchgate.netbohrium.com |

| Multiple Linear Regression (MLR) | Models linear relationships | Statistically significant but less predictive than ANN for antidiabetic activity. researchgate.netbohrium.com | researchgate.netbohrium.com |

Investigations of Intermolecular Interactions, including Hydrogen Bonding

The study of intermolecular interactions, particularly hydrogen bonding, is fundamental to understanding the crystal packing of molecules and their interactions with biological receptors. The imidazolidine-2,4-dione ring contains both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups), making it highly capable of forming strong intermolecular hydrogen bonds.

In the crystal structure of closely related compounds, such as 5-(4-hydroxyphenyl)imidazolidine-2,4-dione, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, creating a three-dimensional framework. nih.gov Similarly, the crystal packing of 1,5,5-trimethyl-imidazolidine-2,4-dione is stabilized by strong N–H···O intermolecular hydrogen bonds between adjacent hydantoin rings. bohrium.com For 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, a compound structurally very similar to the subject of this article, spectroscopic data confirms the presence of N-H and C=O groups capable of such interactions. mdpi.com These consistent findings across related structures strongly suggest that this compound also engages in extensive N—H⋯O hydrogen bonding in the solid state, which governs its crystal structure and influences its physical properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione |

| 5-(4-hydroxyphenyl)imidazolidine-2,4-dione |

Structure Activity Relationship Sar Studies and Mechanistic Insights

Modulation of Receptor Affinities and Inverse Agonist Properties

Derivatives of the imidazolidine-2,4-dione scaffold have been widely explored as ligands for various receptors, demonstrating a capacity to modulate their activity. SAR studies have been pivotal in identifying the structural determinants for affinity at cannabinoid and serotonin (B10506) receptors.

The imidazolidine-2,4-dione core is a recognized scaffold for developing ligands targeting the cannabinoid CB1 receptor. Research into related compounds, such as 5,5'-diphenylimidazolidine-2,4-dione derivatives, has established this class as potent CB1 receptor inverse agonists. nih.gov SAR studies have revealed that modifications at several positions on the molecule significantly influence binding affinity.

One critical modification involves the substitution of the oxygen atom at the C2 position with a sulfur atom to create a 2-thioxoimidazolidin-4-one (thiohydantoin) structure. This particular substitution has been shown to generally increase the affinity for the CB1 receptor. nih.gov Despite this enhanced affinity, the functional activity remains consistent, with the compounds acting as inverse agonists. nih.gov

Furthermore, substitutions on the 5,5'-diphenyl groups are crucial for optimizing receptor interaction. For instance, the introduction of halogen atoms at the para-position of the phenyl rings can lead to high-affinity ligands. The molecular parameters influencing this affinity include the compound's lipophilicity and molecular electrostatic potential. nih.gov

Table 1: Affinity of Selected Imidazolidine-2,4-dione and Thiohydantoin Derivatives for the CB1 Receptor

| Compound | Core Structure | R Group (at N3) | Phenyl Substitution | Affinity (Ki, nM) |

|---|---|---|---|---|

| Derivative A | Hydantoin (B18101) | -Butyl | 4-Iodophenyl | High |

| Derivative B (31) | Thiohydantoin | -Butyl | 4-Iodophenyl | 2.5 |

| Derivative C (32) | Thiohydantoin | -Allyl | 4-Bromophenyl | 3.1 |

This table presents data for compounds structurally related to 5-(4-Methylphenyl)imidazolidine-2,4-dione to illustrate structure-activity relationships.

The imidazolidine-2,4-dione nucleus has been incorporated into derivatives designed to target the serotonin transporter (SERT), a key protein in regulating serotonergic neurotransmission. nih.gov Studies on arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been conducted to evaluate their affinity for SERT and to understand the influence of their acid-base properties on this interaction. nih.govnih.gov

The investigation of these derivatives involved determining their dissociation constants (pKa) through potentiometric titration. nih.gov A key finding from this research was the lack of a clear correlation between the experimentally determined acid-base properties and the SERT affinity, suggesting that other factors, such as molecular conformation and specific binding site interactions, play a more dominant role. nih.gov Certain derivatives of the related imidazo[2,1-f]purine-2,4-dione structure emerged as potent dual ligands for both SERT and the 5-HT1A receptor. nih.gov

The versatility of the imidazolidine-2,4-dione scaffold is further demonstrated by its use in developing ligands for serotonin 5-HT1A and 5-HT2A receptors. The majority of imidazolidine-2,4-dione derivatives synthesized for this purpose have displayed high affinity for 5-HT1A receptors, with Ki values typically in the nanomolar range (23–350 nM). nih.gov A subset of these compounds also exhibited significant affinity for 5-HT2A receptors. nih.gov

The heterocyclic imidazolidine-2,4-dione ring is considered a valuable starting point for designing 5-HT2A receptor ligands, as this motif is also present in the chemical structures of established 5-HT2A antagonists like ketanserin. nih.gov The SAR of this class of compounds is complex, with the nature of the substituent at the N3 position and the groups attached to the C5 position dictating the affinity and selectivity for 5-HT receptor subtypes. For example, linking various arylpiperazine moieties to the core via alkyl chains has been a successful strategy for generating potent ligands. nih.gov

Table 2: Receptor Affinity Profile of Representative Imidazolidine-2,4-dione Derivatives at Serotonin Receptors

| Compound Class | Target Receptor | Affinity Range (Ki, nM) |

|---|---|---|

| Imidazolidine-2,4-dione Derivatives | 5-HT1A | 23 - 350 |

| Select Imidazolidine-2,4-dione Derivatives | 5-HT2A | Significant Affinity Reported |

This table summarizes findings for the broader class of imidazolidine-2,4-dione derivatives.

Enzymatic Inhibition and Target Interaction Studies

Beyond receptor modulation, the imidazolidine-2,4-dione structure has been investigated for its potential to inhibit key enzymes involved in signaling pathways related to human disease.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous bioactive fatty acid amides, including the endocannabinoid anandamide. researchgate.net Inhibition of FAAH is a therapeutic strategy for enhancing endocannabinoid signaling. A series of imidazolidine-2,4-dione and related 2-thioxoimidazolidin-4-one derivatives have been evaluated as potential FAAH inhibitors. researchgate.net These compounds are investigated for their ability to interact with the catalytic triad (B1167595) of the enzyme, which includes a key serine residue. researchgate.net The mechanism for related α-keto heterocyclic inhibitors involves the electrophilic carbonyl moiety acting as a pseudo-substrate that reacts with the catalytic serine to form a stable, covalent hemi-acetal intermediate, thereby inactivating the enzyme. researchgate.net

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a critical role in cell proliferation and are major targets in cancer therapy. nih.gov The imidazolidine-2,4-dione scaffold has been identified as a promising framework for developing kinase inhibitors. A 5,5-diphenylimidazolidine-2,4-dione derivative, for instance, showed promising growth inhibitory activity against several cancer cell lines, with the proposed mechanism being mediated through EGFR kinase inhibition. nih.gov Another related imidazolidine-2,4-dione derivative was found to inhibit the autophosphorylation of EGFR in the A549 lung cancer cell line with an IC50 of 19 μM. nih.gov These findings highlight the potential of this chemical class to interact with the ATP-binding pocket of protein kinases, thereby blocking downstream signaling pathways that promote cell growth. nih.govnih.gov

Table 3: Inhibitory Activity of an Imidazolidine-2,4-dione Derivative

| Compound Type | Target Enzyme | Cell Line | Inhibitory Activity (IC50) |

|---|

This table shows data for a specific derivative within the broader class of imidazolidine-2,4-diones.

Mechanistic Elucidation of Biological Responses (in vitro/in vivo pre-clinical models, excluding human data)

The hydantoin class of compounds is well-established for its anticonvulsant properties, which are primarily mediated through the modulation of voltage-gated sodium channels in the brain. rxlist.comresearchgate.net These channels are fundamental to the generation and propagation of action potentials in neurons. epilepsysociety.org.uk Antiepileptic drugs containing the hydantoin scaffold, such as Phenytoin (B1677684) (5,5-diphenylhydantoin), exert their therapeutic effect by inactivating these sodium channels. rxlist.commedscape.com This action prevents the channels from returning to an active state, thereby inhibiting the rapid, repetitive firing of neurons that characterizes seizure activity and limiting the spread of seizures. rxlist.commedscape.com

Research on newer imidazolidine-2,4-dione derivatives continues to explore this mechanism. For instance, studies on novel hybrid compounds incorporating the imidazolidine-2,4-dione ring have been conducted in animal seizure models like the maximal electroshock (MES) test. nih.gov In vitro binding studies of one such derivative, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, confirmed a weak inhibitory effect on sodium channels. nih.gov This body of evidence underscores that the primary mechanism for the anticonvulsant activity of the hydantoin scaffold, including 5-aryl substituted derivatives, is the inhibition of neuronal voltage-gated sodium channels. rxlist.comepilepsysociety.org.uk

Derivatives of the imidazolidine-2,4-dione (hydantoin) scaffold have demonstrated significant potential in oncology research through their ability to modulate the cell cycle and induce apoptosis in cancer cells. ekb.egmdpi.com Apoptosis is a programmed cell death process crucial for eliminating damaged cells, and its evasion is a hallmark of cancer. nih.gov

One study on Schiff's bases incorporating a 5,5-diphenylimidazolidine-2,4-dione scaffold found that the most active derivative promoted cell cycle arrest at the G2/M phase and induced apoptosis. mdpi.com This was evidenced by a reduction in the levels of the anti-apoptotic protein BCL-2. mdpi.com Another investigation into different hydantoin derivatives showed they could induce significant cell cycle arrest at the sub-G1 and S phases in A549 lung cancer cells, which was accompanied by the triggering of apoptosis. ekb.eg

Similarly, research on the closely related 5-arylidene-2-thiohydantoins revealed effects across different cancer cell lines and cell cycle phases. For example, one compound arrested MCF-7 breast cancer cells in the G1 phase, while another arrested both MCF-7 and HepG2 liver cancer cells in the S phase. researchgate.net These studies consistently point to the ability of the 5-aryl-hydantoin core structure to disrupt cancer cell proliferation by interfering with cell cycle progression and activating apoptotic pathways. ekb.egmdpi.comresearchgate.net

| Compound Class | Cell Line | Effect | Observed Mechanism | Source |

|---|---|---|---|---|

| 5,5-Diphenylhydantoin Schiff's Base | MCF-7 (Breast) | Cell Cycle Arrest | Arrest at G2/M phase (33.46% of cells) | mdpi.com |

| 5,5-Diphenylhydantoin Schiff's Base | MCF-7 (Breast) | Apoptosis Induction | Diminished levels of anti-apoptotic protein BCL-2 | mdpi.com |

| 5-Aromatic Hydantoin Derivative | A549 (Lung) | Cell Cycle Arrest & Apoptosis | Arrest at sub-G1 and S phases | ekb.eg |

| 5-Arylidene-2-Thiohydantoin | MCF-7 (Breast) | Cell Cycle Arrest | Arrest at G1 phase | researchgate.net |

| 5-Arylidene-2-Thiohydantoin | HepG2 (Liver) | Cell Cycle Arrest | Arrest at S or G2 phase | researchgate.net |

Derivatives of 5-aromatic imidazolidine-2,4-diones have been investigated for their ability to act as chemosensitizers, specifically to restore the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net MRSA's resistance is primarily due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for β-lactam antibiotics. The expression of mecA is controlled by the MecR1-MecI-mecA regulatory system. nih.gov

In a study evaluating a series of amine derivatives of 5-aromatic imidazolidine-4-ones, including piperazine (B1678402) derivatives of 5-arylideneimidazolidine-2,4-dione, certain compounds were found to significantly enhance the effectiveness of oxacillin (B1211168) and other antibiotics against a resistant MRSA strain. nih.govresearchgate.net To elucidate the mechanism, molecular docking studies were performed using the crystal structures of PBP2a and the signal-transducing protein MecR1. nih.gov The results from these computational models suggested that the most probable mechanism of action for the active compounds was their interaction with MecR1. nih.govresearchgate.net Molecular dynamics experiments further supported this hypothesis, providing a possible explanation for how these compounds restore antibiotic efficacy in MRSA. nih.gov This interaction with MecR1 is believed to interfere with the signal transduction pathway that leads to the high-level expression of PBP2a, thereby re-sensitizing the bacteria to conventional antibiotics.

Psychopharmacological Research (e.g., Central Nervous System effects in animal models)

Research into the central nervous system (CNS) effects of this compound derivatives has been conducted in animal models to elucidate their psychopharmacological profile. A key study investigated the N-3 substituted analogue, 5-(4-methylphenyl)-3-phenylimidazolidine-2,4-dione, referred to as HPA-05, in mice. jocpr.com This research aimed to understand the compound's acute toxicity and its effects on the CNS through a series of established behavioral tests. jocpr.com

The study determined that the median lethal dose (LD50) exceeded 1000 mg/kg (i.p.), indicating a low level of acute toxicity. The psychopharmacological assessment of HPA-05 revealed a profile characteristic of a CNS depressant. jocpr.com In the open-field test, the compound demonstrated effects consistent with central nervous system depression. However, it did not impair motor coordination in the rota-rod test, suggesting a specific CNS action rather than general motor disruption. jocpr.com

Further investigation into its potential anxiolytic effects using the elevated plus-maze test showed no significant behavioral changes. jocpr.com Notably, HPA-05 exhibited significant anticonvulsant properties. It effectively increased the latency time to the onset of seizures in both the pentylenetetrazole (PTZ) induced seizure test and the maximal electroshock seizure (MES) test. jocpr.com This dual efficacy suggests a broad spectrum of anticonvulsant activity. The collective results from these animal models suggest that 5-(4-methylphenyl)-3-phenylimidazolidine-2,4-dione possesses a pharmacological profile similar to that of CNS depressant and anticonvulsant agents, without adversely affecting motor function. jocpr.com

| Test Model | Observed Effect | Interpretation | Reference |

|---|---|---|---|

| Open-Field Test | CNS depression profile | Indicates central nervous system depressant activity | jocpr.com |

| Rota-Rod Test | No alteration in motor coordination | Lack of motor impairment | jocpr.com |

| Elevated Plus-Maze Test | No behavioral change indicative of anxiolytic effect | No significant anxiolytic activity observed | jocpr.com |

| Pentylenetetrazole (PTZ) Induced Seizure Test | Increased latency time to seizure onset | Suggests anticonvulsant activity | jocpr.com |

| Maximal Electroshock Seizure (MES) Test | Increased latency time to seizure onset | Confirms broad-spectrum anticonvulsant activity | jocpr.com |

Comparative SAR Analysis Across Imidazolidine-2,4-dione Analogues and Related Heterocycles

The imidazolidine-2,4-dione ring, also known as the hydantoin ring, is a key pharmacophore in many biologically active compounds, most notably the anticonvulsant drug phenytoin (5,5-diphenylimidazolidine-2,4-dione). nih.govbepls.commdpi.com Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to this core structure influence pharmacological activity. The analysis of analogues of this compound reveals important insights into the structural requirements for CNS activity.

Substitutions at the C-5 position of the hydantoin ring are critical for anticonvulsant activity. The presence of aryl or alkyl groups at this position is a common feature of active compounds. researchgate.net For instance, comparing the 5-(4-methylphenyl) derivative with its 5-(4-ethylphenyl) analogue, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), reveals similar CNS depressant profiles, such as decreased ambulation in mice. mdpi.comnih.gov However, IM-3 also demonstrated significant antinociceptive effects in the acetic acid-induced writhing test and the second phase of the formalin test, suggesting that small changes to the alkyl substituent on the phenyl ring can modulate the pharmacological profile, potentially introducing anti-inflammatory mediated antinociceptive properties. mdpi.comnih.gov

Substitution at the N-3 position also significantly impacts activity. The research on 5-(4-methylphenyl)-3-phenylimidazolidine-2,4-dione highlights the role of the N-3 phenyl group. jocpr.com In other series, appending different moieties at the N-3 position, such as a morpholinomethyl group, has been shown to produce compounds with broad-spectrum anticonvulsant activity, sometimes exceeding that of standard drugs like phenytoin and levetiracetam (B1674943) in specific seizure models (e.g., the 6 Hz test). nih.govresearchgate.net This indicates that the N-3 position is a key site for modification to enhance potency and broaden the activity spectrum.

Furthermore, bioisosteric replacement within the heterocyclic ring provides another avenue for SAR exploration. The synthesis of 2-thioxo-imidazolidin-4-one derivatives, where the carbonyl group at C-2 is replaced by a thiocarbonyl group, has been explored. nih.govresearchgate.net For example, (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one (IM-2) is the direct thio-analogue of the corresponding imidazolidine-2,4-dione. nih.gov While specific CNS activity data for IM-2 is not detailed in the provided context, thiohydantoins are known to possess a wide range of biological activities, and this modification can significantly alter the compound's electronic properties, lipophilicity, and receptor-binding interactions. nih.govresearchgate.net

The classic hydantoin anticonvulsant, phenytoin, which is 5,5-disubstituted with phenyl groups, serves as a benchmark. bepls.com The anticonvulsant activity of 5-aryl substituted hydantoins like the 5-(4-methylphenyl) derivative aligns with the general SAR for this class, where at least one aryl group at C-5 is often required for efficacy against tonic-clonic seizures. jpionline.org The development of newer derivatives often involves hybridization, for example by attaching various phenolic groups to the phenytoin core, which has led to compounds with potent CNS activity, including anticonvulsant, antianxiety, and muscle relaxant effects. This underscores the versatility of the imidazolidine-2,4-dione scaffold in CNS drug discovery.

| Compound Name | Key Structural Features | Observed CNS Activity | Reference |

|---|---|---|---|

| 5-(4-Methylphenyl)-3-phenylimidazolidine-2,4-dione (HPA-05) | C-5: 4-Methylphenyl; N-3: Phenyl | Anticonvulsant (MES & PTZ), CNS Depressant | jocpr.com |

| 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | C-5: 4-Ethylphenyl; N-3: Phenyl | Antinociceptive, CNS Depressant (decreased ambulation) | nih.govmdpi.comnih.gov |

| (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one (IM-2) | C-5: 4-Methylphenyl; N-3: Phenyl; C-2: Thiocarbonyl | Thio-analogue synthesized for pharmacological study | nih.gov |

| Phenytoin (5,5-Diphenylimidazolidine-2,4-dione) | C-5: Two Phenyl groups | Anticonvulsant (standard drug) | bepls.comjpionline.org |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (Compound 19) | C-5: Isopropyl, Phenyl; N-3: Morpholinomethyl | Broad-spectrum anticonvulsant (MES & 6 Hz tests) | nih.govresearchgate.net |

Emerging Research Applications and Future Directions

Exploration of Imidazolidine-2,4-dione Scaffolds as Precursors in Organic Synthesis

The inherent reactivity and structural relationship to amino acids make imidazolidine-2,4-dione derivatives, including 5-(4-Methylphenyl)imidazolidine-2,4-dione, highly useful precursors in the synthesis of more complex organic molecules.

Imidazolidine-2,4-diones are pivotal intermediates in the synthesis of α-amino acids, particularly non-proteinogenic or "unnatural" variants that are crucial in drug discovery. The classic Bucherer-Bergs reaction provides a multicomponent pathway to synthesize 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.orgorganic-chemistry.org For this compound, the synthesis would commence from 4-methylbenzaldehyde.

The resulting hydantoin (B18101) can then undergo hydrolysis, typically under acidic or basic conditions, to open the heterocyclic ring and yield the corresponding α-amino acid. organic-chemistry.orgwikipedia.org This process effectively transforms a simple aldehyde into a valuable α-amino acid. The synthesis of C-4-methylphenylglycine, for instance, can be achieved through this route, starting with a Strecker synthesis followed by cyclization and subsequent hydrolysis of the hydantoin intermediate. mdpi.com This methodology is a cornerstone for creating amino acids with diverse side chains that are not found in nature. nih.govencyclopedia.pub

Table 1: Synthesis of α-Amino Acids via Imidazolidine-2,4-dione Intermediate

| Step | Reaction | Starting Materials | Intermediate/Product | Significance |

| 1 | Bucherer-Bergs Reaction | 4-Methylbenzaldehyde, KCN, (NH₄)₂CO₃ | This compound | Efficient one-pot synthesis of the hydantoin scaffold from a simple aldehyde. alfa-chemistry.comwikipedia.org |

| 2 | Hydrolysis | This compound, Acid/Base | C-4-methylphenylglycine | Ring-opening of the stable heterocyclic intermediate to yield the target α-amino acid. wikipedia.orgmdpi.com |

The structural connection of imidazolidine-2,4-diones to amino acids extends to their potential role in peptide synthesis. While not direct coupling agents, they are related to a critical class of reagents known as α-amino acid N-carboxyanhydrides (NCAs). wikipedia.org NCAs are cyclic anhydrides of N-carboxyamino acids and are highly reactive monomers used in the ring-opening polymerization (ROP) to produce polypeptides. researchgate.netillinois.eduillinois.edu

The synthesis of NCAs often involves treating an amino acid with phosgene (B1210022) or its equivalents, which cyclizes the molecule. wikipedia.org The hydantoin ring can be considered a stable isostere of the more reactive NCA ring. Research into N-urethane-protected N-carboxyanhydrides (UNCAs) has shown their utility as reactive derivatives for both solution and solid-phase peptide synthesis, highlighting the importance of such cyclic amino acid precursors in constructing peptide chains. nih.gov While the direct use of this compound in stepwise peptide coupling is not standard, its chemistry is integral to the broader field of creating peptide building blocks and understanding side reactions like epimerization that can occur during synthesis. mdpi.com

Development of Advanced Analytical Methodologies for Research Applications

The characterization and quantification of this compound and its derivatives rely on a suite of advanced analytical techniques. These methods are essential for confirming chemical structures, assessing purity, and studying reaction kinetics.

Structural elucidation is primarily achieved through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR provide detailed information about the molecular framework. For instance, in the closely related compound (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, characteristic signals include a singlet for the methyl (Ar-CH₃) protons around δ 2.49 ppm, a singlet for the C5 proton at δ 5.52 ppm, and a singlet for the N-H proton around δ 9.21 ppm. mdpi.comnih.gov The ¹³C-NMR spectrum shows corresponding signals for the methyl carbon (δ 21.1 ppm) and the C5 carbon (δ 60.2 ppm). mdpi.com

Infrared (IR) Spectroscopy: IR spectra confirm the presence of key functional groups. Typical absorptions for the imidazolidine-2,4-dione ring include N-H stretching vibrations (around 3236 cm⁻¹) and strong C=O stretching bands for the two carbonyl groups (around 1715 cm⁻¹). mdpi.comnih.gov

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight and fragmentation patterns, which aids in structural confirmation. The mass spectrum for a related phenyl-substituted analog shows a distinct molecular ion peak [M]⁺ and characteristic fragment ions. mdpi.com

For separation and quantitative analysis, chromatographic techniques are indispensable.